3-Chloro-4-nitro-biphenyl
CAS No.:
Cat. No.: VC18711891
Molecular Formula: C12H8ClNO2
Molecular Weight: 233.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H8ClNO2 |
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Molecular Weight | 233.65 g/mol |
IUPAC Name | 2-chloro-1-nitro-4-phenylbenzene |
Standard InChI | InChI=1S/C12H8ClNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |
Standard InChI Key | CHSBNGHQFOCGEX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-Chloro-4-nitro-biphenyl consists of two benzene rings connected by a single covalent bond. The chlorine substituent occupies the meta position (3rd carbon) on one ring, while the nitro group (-NO₂) is para-substituted (4th carbon) on the adjacent ring. This arrangement creates distinct electronic effects: the electron-withdrawing nitro group depletes electron density from the aromatic system, while the chlorine atom exerts a moderate inductive effect . The compound’s planar geometry facilitates π-π stacking interactions, which are critical in materials science applications .
Spectroscopic Signatures
Computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods have predicted key spectroscopic features. For example, the nitro group’s asymmetric stretching vibration appears near 1,520 cm⁻¹, while symmetric stretching occurs around 1,350 cm⁻¹ in infrared spectra . Nuclear magnetic resonance (NMR) analyses reveal distinct shifts: ¹H NMR signals for aromatic protons range from 6.8–8.3 ppm, whereas ¹³C NMR chemical shifts for carbons adjacent to the nitro group appear at 141–186 ppm . These computational predictions align closely with experimental data for structurally analogous compounds .
Synthetic Methodologies
Nitration of Chlorinated Biphenyl Precursors
The synthesis of 3-chloro-4-nitro-biphenyl typically involves nitrating 3-chlorobiphenyl under controlled conditions. A patented method for analogous compounds employs 65–85% sulfuric acid as a reaction medium with nitric acid at temperatures between −20°C and +60°C . This approach minimizes the formation of dinitro byproducts, achieving yields exceeding 85%. Key parameters include:
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Acid Concentration: Higher sulfuric acid concentrations (>70%) enhance electrophilic nitration by stabilizing the nitronium ion (NO₂⁺).
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Temperature Control: Sub-zero temperatures reduce side reactions, such as oxidative decomposition.
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Stoichiometry: A 1:1 molar ratio of nitric acid to substrate optimizes nitro group incorporation .
Alternative Routes
Computational and Experimental Characterization
Quantum Mechanical Modeling
DFT simulations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic structure. The nitro group’s LUMO (Lowest Unoccupied Molecular Orbital) energy is −2.3 eV, indicating high electrophilicity, while the chlorine atom’s HOMO (Highest Occupied Molecular Orbital) energy of −6.1 eV suggests nucleophilic susceptibility . These properties underpin its reactivity in substitution and redox reactions.
Thermodynamic Properties
At 300 K, the compound exhibits a Gibbs free energy of formation (ΔGf) of +148.7 kJ/mol and an enthalpy of formation (ΔHf) of +129.4 kJ/mol, as calculated via HF methods . Its thermal stability is evidenced by a decomposition temperature exceeding 200°C, making it suitable for high-temperature applications .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
3-Chloro-4-nitro-biphenyl serves as a precursor to antipsychotic and antimicrobial agents. For instance, nitro reduction yields aryl amines, which are key intermediates in diazepam-like therapeutics . The chlorine substituent enhances bioavailability by increasing lipophilicity, as evidenced by a logP (octanol-water partition coefficient) of 3.2 .
Material Science
In organic electronics, the compound’s planar structure and electron-deficient aromatic system make it a candidate for n-type semiconductors. Thin films of 3-chloro-4-nitro-biphenyl exhibit an electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives .
Comparative Analysis with Structural Analogues
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